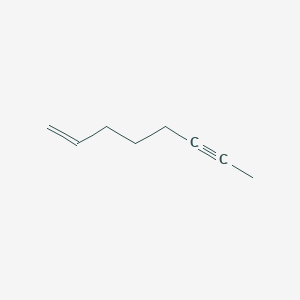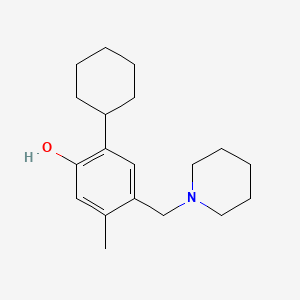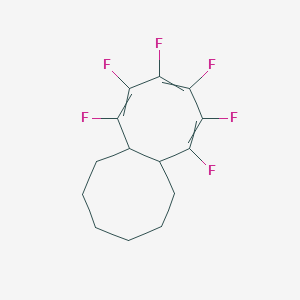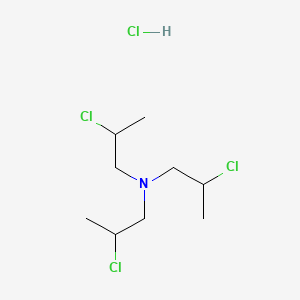
N,N,N-Tris(2-chloropropyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tris(2-chloropropyl)amine hydrochloride is a chemical compound with the molecular formula C9H20Cl3N. It is a derivative of tris(2-chloropropyl)amine, where the nitrogen atom is bonded to three 2-chloropropyl groups. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Tris(2-chloropropyl)amine hydrochloride can be synthesized through the reaction of tris(2-chloropropyl)amine with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: Tris(2-chloropropyl)amine is used as the starting material.
Reaction with Hydrochloric Acid: The amine is reacted with an excess of hydrochloric acid under controlled temperature conditions.
Formation of Hydrochloride Salt: The reaction results in the formation of this compound as a crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Batch or Continuous Process: Depending on the scale, either batch or continuous processes are employed.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tris(2-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, the compound can undergo hydrolysis to form the corresponding amine and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions, amines, and thiols can react with the chlorine atoms.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, different substituted amines are formed.
Hydrolysis Products: The primary products are tris(2-chloropropyl)amine and hydrochloric acid.
Oxidation and Reduction Products: These reactions yield various oxidized or reduced derivatives of the compound.
Scientific Research Applications
N,N,N-Tris(2-chloropropyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N,N-Tris(2-chloropropyl)amine hydrochloride involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms are highly reactive and can be replaced by various nucleophiles, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl)amine: Similar in structure but with ethyl groups instead of propyl groups.
N,N-Dimethyl(3-chloropropyl)amine hydrochloride: Contains dimethyl groups instead of tris(2-chloropropyl) groups.
2-Chloro-N,N-dimethylpropylamine hydrochloride: Another related compound with different substituents.
Uniqueness
N,N,N-Tris(2-chloropropyl)amine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo multiple substitution reactions makes it valuable in various synthetic applications.
Properties
CAS No. |
102418-22-4 |
|---|---|
Molecular Formula |
C9H19Cl4N |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
2-chloro-N,N-bis(2-chloropropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18Cl3N.ClH/c1-7(10)4-13(5-8(2)11)6-9(3)12;/h7-9H,4-6H2,1-3H3;1H |
InChI Key |
ZWSYMPJBDBFEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)Cl)CC(C)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


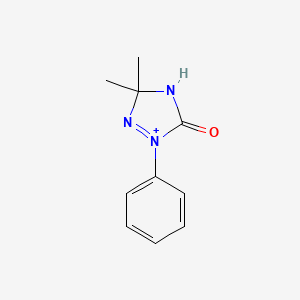
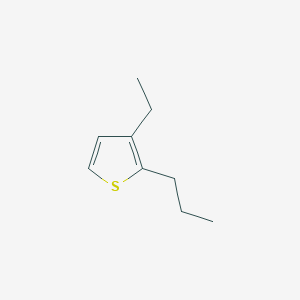
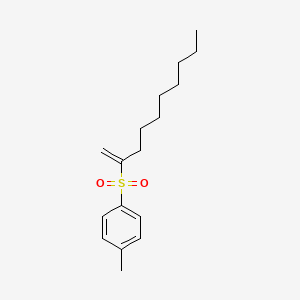
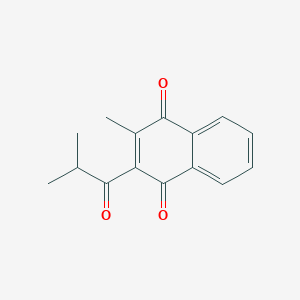
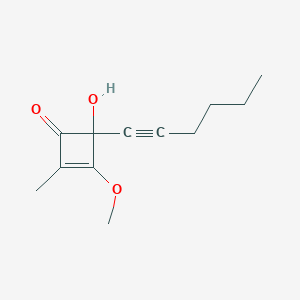
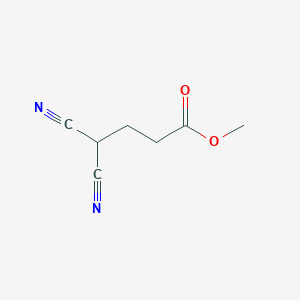
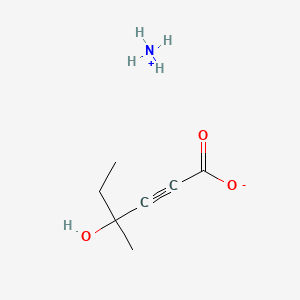

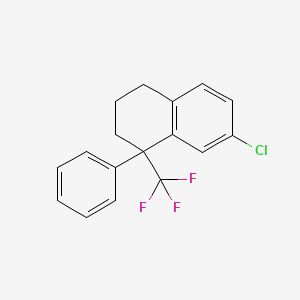
![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
